Methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate
Description
Properties
CAS No. |
75100-65-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(2,3)6-8(12)9(7)10(13)14-4/h5-6H2,1-4H3 |
InChI Key |
NRQHBEIJFHZERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidative Cyclization of Precursors
One prominent method involves the oxidative cyclization of suitably substituted cyclohexene derivatives, notably starting from methyl-substituted cyclohexenes such as ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. This approach is supported by the total synthesis pathways of similar compounds, such as the synthesis of (+)-Abscisic acid, which employs ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate as a key intermediate.
Preparation of the precursor:
Synthesis of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (compound 2) through multistep reactions involving oxidation of methylated cyclohexene derivatives.Oxidation and cyclization:
The precursor undergoes oxidative cyclization, often catalyzed by oxidants such as hydrogen peroxide in the presence of phosphotungstic acid, yielding the desired keto-ester. For example, the oxidation of α-ionone derivatives using phospho-wolframic acid and hydrogen peroxide can generate such intermediates.
Research evidence:
A study published in ACS Omega details the synthesis of similar esters via oxidation of methylated cyclohexene derivatives, emphasizing the importance of controlled oxidation conditions to achieve high yields and purity.
Functionalization of Methylated Cyclohexene Derivatives
Another method involves functionalizing methylated cyclohexene derivatives through a sequence of reactions:
Formation of the keto-ester:
Starting from methylated cyclohexene compounds, such as 2,6,6-trimethylcyclohexane-1,4-dione, via oxidation or selective halogenation followed by esterification.Esterification process:
Conversion of the keto acid or keto-dione intermediates into methyl esters using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone or methanol).
Research findings:
Patents and experimental procedures indicate that methylation of keto acids to form methyl esters is straightforward under basic conditions, with yields often exceeding 80%. These methods are adaptable for synthesizing methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate.
Total Synthesis Strategies from Natural Precursors
Total synthesis approaches utilize natural or semi-synthetic precursors such as α-ionone or related terpenoids:
Stepwise conversion:
α-Ionone undergoes oxidation with phosphotungstic acid and hydrogen peroxide to form keto-derivatives, which are then cyclized and esterified to produce the target compound.Ozonolysis and cyclization:
Ozonolysis of suitable unsaturated precursors followed by intramolecular cyclization yields the cyclohexene core with keto and ester functionalities.
Supporting research:
A 2020 study demonstrated the synthesis of 2,6,6-trimethyl-3-oxo-1-cyclohexene carboxylic acid via a multi-step process starting from α-ionone, involving oxidation, esterification, and cyclization steps, which can be adapted to synthesize the methyl ester.
Representative Data Table of Synthesis Conditions
Notes on Reaction Conditions and Purification
- Oxidation reactions are optimized at controlled temperatures (~65°C) with careful monitoring to prevent over-oxidation.
- Esterification typically employs methylating agents under basic conditions to ensure high selectivity.
- Purification often involves column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) to isolate pure methyl ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of synthetic elastomers and natural rubber studies.
Mechanism of Action
The mechanism of action of methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. In enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of this compound with analogous cyclohexene derivatives is challenging due to the lack of direct comparative data in the provided evidence . However, based on its structural features, hypothetical comparisons can be drawn to compounds sharing functional groups (e.g., esters, ketones) or substitution patterns. Below is a general framework for such comparisons:
Key Structural and Functional Analogues
Methyl 4-methyl-6-oxocyclohex-1-enecarboxylate Difference: Lacks the additional methyl groups at positions 2 and 3.
Ethyl 2,4,4-trimethyl-6-oxocyclohex-1-enecarboxylate
- Difference : Ethyl ester substituent instead of methyl.
- Impact : Altered solubility (e.g., in polar solvents) and metabolic stability due to the ethyl group’s hydrophobicity.
Methyl 2,6-dioxo-4,4-dimethylcyclohex-1-enecarboxylate
- Difference : Additional ketone group at position 2.
- Impact : Increased electrophilicity of the ring, favoring nucleophilic addition reactions.
Data Table: Hypothetical Comparative Properties
Research Findings and Limitations
- Synthesis and Applications: No specific applications or synthesis routes are detailed in the provided evidence. However, cyclohexene carboxylates are often intermediates in organic synthesis, such as in the preparation of fragrances, pharmaceuticals, or agrochemicals.
- Availability Constraints: The discontinuation of this compound (as noted by CymitQuimica ) limits its current utility in research, necessitating the use of analogues or custom synthesis.
- Knowledge Gaps: The absence of comparative spectral data (e.g., NMR, IR), thermodynamic properties (e.g., melting point, solubility), or reactivity studies in the provided sources precludes a rigorous, evidence-based comparison.
Biological Activity
Methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate (CAS No. 25849-65-4) is a compound with a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol. This compound has garnered attention in various fields of biological research due to its potential applications in agriculture, pharmacology, and natural product chemistry.
Chemical Structure and Properties
The structure of this compound includes a cyclohexene ring with multiple methyl groups and a carboxylate ester functional group. This unique configuration contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of cyclohexene carboxylic acids possess antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds can range widely depending on the structure and substituents present .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Methyl ester derivative | Staphylococcus aureus | 25 |
| Related cyclohexene compound | Escherichia coli | 15 |
| Another derivative | Bacillus cereus | 10 |
These findings suggest that this compound could be explored further for its potential as a natural antimicrobial agent.
Phytotoxic Activity
In addition to its antimicrobial properties, this compound may exhibit phytotoxic effects. For example, compounds derived from similar structures have been tested for their ability to inhibit the growth of specific plant species. The inhibition rates can vary significantly based on concentration and the specific plant species tested .
| Plant Species | Inhibition Rate (%) at 100 µg/mL |
|---|---|
| Brassica rapa L. | 22 |
| Sorghum durra | 18 |
| Raphanus sativus L. | 25 |
Study on Antibacterial Activity
A study published in the Journal of Natural Products evaluated the antibacterial activity of various cyclohexene derivatives against a panel of pathogenic bacteria. This compound was included in the screening process. The results indicated that this compound exhibited notable antibacterial activity with an MIC comparable to known antibiotics .
Phytotoxicity Assessment
In another investigation focusing on the phytotoxic effects of cyclohexene derivatives, researchers found that this compound inhibited root growth in several crop species. The study highlighted its potential use as a bioherbicide in agricultural practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
